molecular formula C8H6F3NO2 B1438369 2-(2,2,2-Trifluoroethoxy)nicotinaldehyde CAS No. 902837-51-8

2-(2,2,2-Trifluoroethoxy)nicotinaldehyde

Cat. No.: B1438369
CAS No.: 902837-51-8
M. Wt: 205.13 g/mol
InChI Key: BHCQHUHAUPAYCW-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)nicotinaldehyde (CAS No. 902837-51-8) is a fluorinated pyridine derivative with the molecular formula C₈H₆F₃NO₂ and a molecular weight of 205.134 g/mol . Structurally, it features a trifluoroethoxy (-OCH₂CF₃) substituent at the 2-position of the pyridine ring and an aldehyde (-CHO) group at the 3-position (nicotinaldehyde framework). The compound is primarily utilized in pharmaceutical and agrochemical research due to the electron-withdrawing nature of the trifluoroethoxy group, which enhances electrophilicity at the aldehyde moiety, making it reactive in condensation and nucleophilic addition reactions .

Key properties include:

  • Purity: >98% (as per GLPBIO specifications) .
  • Storage: Stable at room temperature (RT) in anhydrous conditions .
  • Availability: Discontinued in some commercial catalogs (e.g., CymitQuimica), highlighting challenges in sourcing .

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7-6(4-13)2-1-3-12-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCQHUHAUPAYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654798
Record name 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-51-8
Record name 2-(2,2,2-Trifluoroethoxy)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)nicotinaldehyde has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,2,2-Trifluoroethoxy)nicotinaldehyde exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 2-(2,2,2-Trifluoroethoxy)nicotinaldehyde differ in substituent positions, functional groups, and electronic effects. Below is a systematic comparison:

Structural Analogs and Substituent Effects

Compound Name CAS No. Substituents (Pyridine Ring) Similarity Score Key Differences vs. Target Compound
6-(2,2,2-Trifluoroethoxy)pyridine-3-carbaldehyde 159981-19-8 Trifluoroethoxy (6-position), CHO (3) 0.82 Positional isomer : Trifluoroethoxy at 6-position alters steric and electronic effects on aldehyde reactivity.
2-Methoxy-6-(trifluoromethyl)nicotinaldehyde 944904-45-4 Methoxy (2), trifluoromethyl (6), CHO (3) 0.84 Trifluoromethyl vs. trifluoroethoxy : CF₃ is more electron-withdrawing but lacks ether oxygen, reducing polarity.
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine 213193-32-9 Trifluoroethoxy (6), NH₂ (3) 0.82 Aldehyde vs. amine : NH₂ group increases nucleophilicity, reducing utility in electrophilic reactions.
2-Amino-5-(trifluoromethyl)nicotinaldehyde N/A NH₂ (2), CF₃ (5), CHO (3) N/A Amino substituent : Enhances hydrogen bonding potential but destabilizes aldehyde under basic conditions.

Physicochemical Properties

  • Solubility: The trifluoroethoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-fluorinated analogs like 2-methoxynicotinaldehyde .
  • Reactivity : The aldehyde in the target compound is more electrophilic than in 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde due to the stronger electron-withdrawing effect of -OCH₂CF₃ vs. -OCH₃ .
  • Stability : Unlike amine-containing analogs (e.g., 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine), the aldehyde group is sensitive to oxidation, requiring inert storage conditions .

Research and Commercial Considerations

  • Synthetic Challenges : The trifluoroethoxy group requires specialized fluorination techniques, increasing synthesis costs compared to methoxy or ethoxy analogs .
  • Market Availability : Discontinuation by suppliers like CymitQuimica underscores the niche demand for this compound compared to more widely used analogs like 6-(2,2,2-Trifluoroethoxy)nicotinic acid (CAS 175204-90-7) .

Biological Activity

2-(2,2,2-Trifluoroethoxy)nicotinaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be described as a nicotinaldehyde derivative with a trifluoroethoxy substituent. This modification may influence its biological activity by enhancing lipophilicity and altering interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, derivatives of nicotinaldehyde have been shown to modulate the activity of certain enzymes related to lipid metabolism and inflammation pathways.

Pharmacological Effects

  • Antioxidant Activity : Studies have suggested that nicotinaldehyde derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of redox status within the cells.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation markers in various experimental models.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several nicotinaldehyde derivatives on melanoma B16F10 cells. The results indicated that this compound exhibited significant cytotoxicity compared to controls, suggesting its potential as an anticancer agent .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of acyl-CoA: monoacylglycerol acyltransferases (MGATs) by nicotinaldehyde derivatives. The findings revealed that these compounds could effectively inhibit MGATs, leading to altered lipid metabolism and potential therapeutic applications in metabolic disorders .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress in cells
AnticancerInduces apoptosis in melanoma cells
Anti-inflammatoryLowers levels of inflammatory cytokines
Enzyme InhibitionInhibits MGATs involved in lipid metabolism

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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